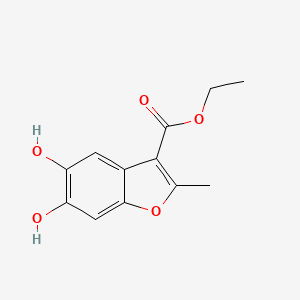
Sulfuric acid;1,1,2-trideuterio-2-methylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid;1,1,2-trideuterio-2-methylhydrazine is a compound that combines the properties of sulfuric acid and a deuterated form of methylhydrazine. Sulfuric acid is a highly corrosive and strong mineral acid with the molecular formula H₂SO₄, widely used in various industrial processes. Methylhydrazine is an organic compound with the formula CH₃NHNH₂, known for its use as a rocket propellant and in organic synthesis. The deuterated form, 1,1,2-trideuterio-2-methylhydrazine, involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid;1,1,2-trideuterio-2-methylhydrazine involves several steps:
Deuteration of Methylhydrazine: Methylhydrazine is treated with deuterium gas (D₂) under specific conditions to replace hydrogen atoms with deuterium, forming 1,1,2-trideuterio-2-methylhydrazine.
Combination with Sulfuric Acid: The deuterated methylhydrazine is then reacted with sulfuric acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration processes followed by careful handling and reaction with sulfuric acid. The exact conditions, such as temperature, pressure, and catalysts, would be optimized to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfuric acid;1,1,2-trideuterio-2-methylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other products.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The deuterium atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Various halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated nitrogen oxides, while reduction could produce simpler deuterated hydrazines.
Applications De Recherche Scientifique
Sulfuric acid;1,1,2-trideuterio-2-methylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and isotope labeling studies.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Potential use in developing deuterium-labeled drugs for improved pharmacokinetics.
Industry: Utilized in specialized industrial processes requiring deuterium-labeled compounds.
Mécanisme D'action
The mechanism by which sulfuric acid;1,1,2-trideuterio-2-methylhydrazine exerts its effects involves interactions at the molecular level:
Molecular Targets: The compound can interact with various enzymes and proteins, affecting their function.
Pathways Involved: It may participate in metabolic pathways where deuterium labeling helps trace the movement and transformation of molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfuric Acid: H₂SO₄, a strong acid used in many industrial processes.
Methylhydrazine: CH₃NHNH₂, used as a rocket propellant and in organic synthesis.
Deuterated Compounds: Various deuterium-labeled compounds used in research.
Uniqueness
Sulfuric acid;1,1,2-trideuterio-2-methylhydrazine is unique due to the combination of sulfuric acid’s strong acidic properties and the deuterium-labeled methylhydrazine, making it valuable in both industrial applications and scientific research.
Propriétés
Formule moléculaire |
CH8N2O4S |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
sulfuric acid;1,1,2-trideuterio-2-methylhydrazine |
InChI |
InChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4)/i/hD3 |
Clé InChI |
KJDJPXUIZYHXEZ-ZRLBSURWSA-N |
SMILES isomérique |
[2H]N([2H])N([2H])C.OS(=O)(=O)O |
SMILES canonique |
CNN.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester](/img/structure/B13979858.png)
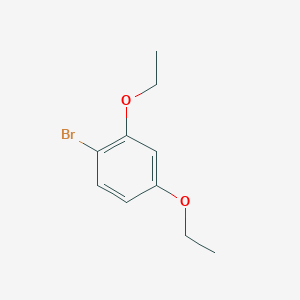
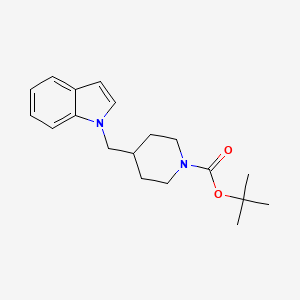

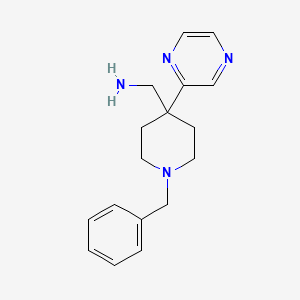

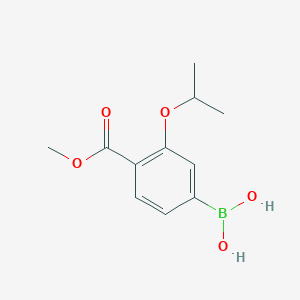

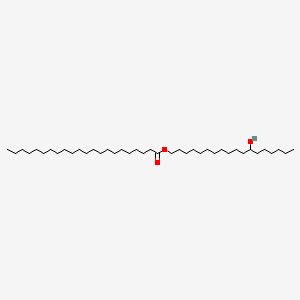
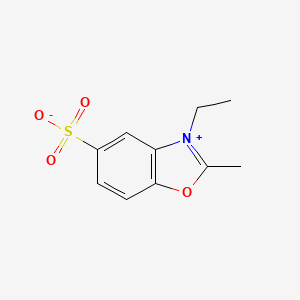
![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13979904.png)


